![molecular formula C6H12ClNO B2447963 rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride CAS No. 1989824-24-9](/img/structure/B2447963.png)

rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

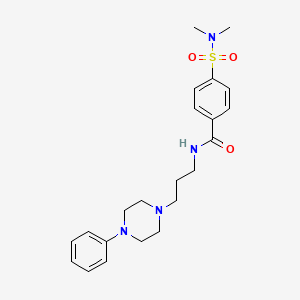

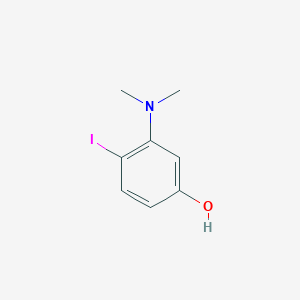

“rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride” is a chemical compound with the CAS Number: 2744549-61-7 . It has a molecular weight of 135.59 . The compound is stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO.ClH/c1-4-2-7-3-5(4)6-1;/h4-6H,1-3H2;1H/t4-,5+;/m0./s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical and Chemical Properties Analysis

This compound has a molecular weight of 135.59 . It is a powder and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

PET Radioligand Development A study by Gao et al. (2012) focused on developing a PET tracer, specifically for α7 nicotinic acetylcholine receptors (α7-nAChR). They synthesized a compound, [(11)C]rac-(1), that has potential applications in imaging cerebral α7-nAChRs in mice. This tracer was able to penetrate the blood-brain barrier and specifically label neuronal α7-nAChRs, highlighting its relevance in neuroscientific research (Gao et al., 2012).

Microbial Baeyer-Villiger Reaction Königsberger and Griengl (1994) explored the microbial Baeyer-Villiger reaction of various bicyclo[3.2.0]heptan-6-ones, including rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride, with Acinetobacter calcoaceticus. This study is significant for synthetic chemistry as it produced regioisomeric lactones with high enantiomeric excess, demonstrating the utility of microbial catalysts in producing stereochemically complex structures (Königsberger & Griengl, 1994).

Bioanalysis in Neuroscience In the field of neuroscience, LY379268, a compound closely related to this compound, was analyzed using liquid chromatography/mass spectrometry. This study by Benitex et al. (2014) is crucial for understanding the bioanalytical methods applicable to studying such compounds in neuroscience research (Benitex et al., 2014).

Synthesis of Enantiomeric Derivatives Research by Allemann and Vogel (1991) on the synthesis of enantiomeric derivatives of related bicyclic structures emphasizes the importance of stereochemistry in synthesizing biologically active compounds. This study contributes to the broader understanding of synthetic methods applicable to compounds like this compound (Allemann & Vogel, 1991).

Safety and Hazards

Propriétés

IUPAC Name |

(1R,5S,6R)-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-5-3-6-4(5)1-2-8-6;/h4-6H,1-3,7H2;1H/t4-,5+,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJOQEOPGZUGMT-FPKZOZHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1C(C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@@H]1[C@@H](C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447882.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2447883.png)

![Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2447890.png)

![4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine](/img/structure/B2447891.png)

![(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2447892.png)

![N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]but-2-ynamide](/img/structure/B2447896.png)

![[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2447899.png)

![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2447900.png)